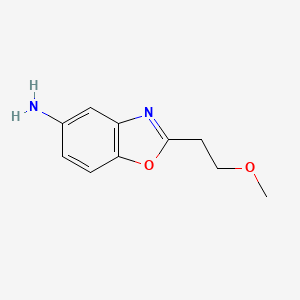

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

“2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine” is a chemical compound, likely an organic molecule. It seems to contain a benzoxazole ring, which is a type of heterocyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, 2-methoxyethyl acrylate is synthesized by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

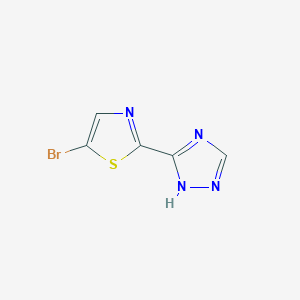

Novel derivatives of 1,2,4-triazole and benzoxazole were synthesized to investigate their antimicrobial activities. Compounds derived from reactions involving primary amines exhibited good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Electrochemical Oxidative Amination

An electrochemically promoted coupling of benzoxazoles and amines was developed, leading to the formation of 2-aminobenzoxazoles. This process, which avoids the use of excess chemical oxidants, simplifies the workup and isolation process while reducing waste (Gao et al., 2014).

Microwave-assisted Synthesis

A diversity-oriented synthetic approach was employed to access benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives on ionic liquid support, providing a method for rapid synthesis of complex molecules that could be relevant in drug discovery programs (Chanda et al., 2012).

Fluorescent Probes Sensing pH and Metal Cations

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were developed as fluorescent probes for sensing magnesium and zinc cations, respectively. Their sensitivity to pH changes at pH 7-8 could make them useful in biological and environmental monitoring applications (Tanaka et al., 2001).

Fully Bio-based Benzoxazines

Fully bio-based benzoxazine monomers were synthesized from guaiacol, furfurylamine, and stearylamine, demonstrating the potential for creating sustainable polymeric materials. The monomers exhibited beneficial effects on copolymerization, such as accelerating the curing process and improving thermal properties (Wang et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of action

Similar compounds, such as 2’-moe antisense oligonucleotides, have been found to target specific rna sequences within cells .

Biochemical pathways

Similar compounds can affect a variety of biochemical pathways depending on their specific rna targets .

Pharmacokinetics

Similar compounds like 2’-moe antisense oligonucleotides have been found to have a rapid distribution phase and a prolonged elimination phase .

Result of action

Similar compounds can have a variety of effects depending on their specific rna targets .

Action environment

Similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-(2-methoxyethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-13-5-4-10-12-8-6-7(11)2-3-9(8)14-10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQLYTZOVBBXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-1,3-benzoxazol-5-amine | |

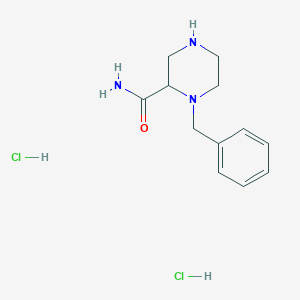

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

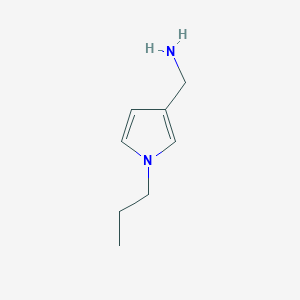

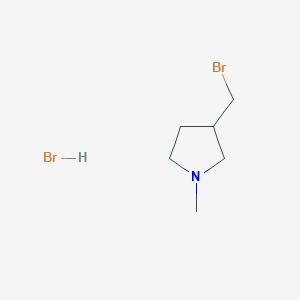

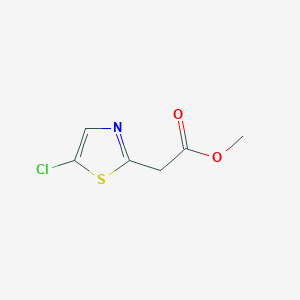

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)

![Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-YL)carbamate](/img/structure/B1528574.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)